4-Iodo-2-nitrotoluene has the molecular formula C7H6INO2 and a molecular weight of approximately 263.034 g/mol. It is classified as an aromatic compound due to its benzene ring structure, which contains both an iodine atom and a nitro group attached to the toluene backbone. This compound is recognized for its potential as an intermediate in organic synthesis and its unique reactivity profile .
4-INT itself is not reported to have a specific mechanism of action in biological systems. Its significance lies in its role as a precursor molecule for the synthesis of other compounds that may have biological activity.
4-Iodo-2-nitrotoluene is a chemical intermediate used in the synthesis of various organic compounds. One specific example is its role in the production of 3-(4-methyl-3-nitro-phenyl)-1H-indole, a heterocyclic compound with potential applications in the development of pharmaceuticals [].
Here, 4-iodo-2-nitrotoluene undergoes a reaction with 2-hydrazinyl-benzaldehyde at 40°C to form the desired product [].
While research specific to 4-iodo-2-nitrotoluene's applications is limited, its similar structure to other nitroaromatic compounds suggests potential in areas like:
Several methods exist for synthesizing 4-iodo-2-nitrotoluene:
4-Iodo-2-nitrotoluene serves various roles in chemical manufacturing:
Research on interaction studies involving 4-iodo-2-nitrotoluene primarily focuses on its reactivity with nucleophiles and electrophiles. Studies indicate that the compound's reactivity can lead to various substitution products depending on the reaction conditions and reagents used. Understanding these interactions helps in optimizing synthetic routes for desired products .
Several compounds share structural similarities with 4-iodo-2-nitrotoluene. Here are a few notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Nitrotoluene | Contains a nitro group but lacks iodine | More common in industrial applications |
| 4-Nitrotoluene | Similar nitro group position but no iodine | Used extensively in dye production |
| 2-Iodo-4-nitrotoluene | Contains both iodine and nitro groups | Exhibits different reactivity patterns |
| 3-Iodo-2-nitrotoluene | Iodine at a different position than 4-iodo variant | May have distinct biological activities |
These comparisons highlight the uniqueness of 4-iodo-2-nitrotoluene in terms of its specific functional groups and potential applications within organic synthesis.
The synthesis of 4-iodo-2-nitrotoluene was first reported in 1897 through nitration and iodination reactions on toluene derivatives. Early work by Reverdin demonstrated the sequential introduction of nitro and iodine groups via mixed acid nitration followed by halogenation using iodine monochloride. This methodology laid the foundation for systematic studies on polyfunctional aromatic compounds during the early 20th century.
Significant advancements occurred in the 1980s when Makhon'kov and colleagues investigated its substitution reactivity, revealing preferential iodine displacement in palladium-catalyzed coupling reactions. These findings positioned the compound as a versatile building block for complex molecule assembly.
4-Iodo-2-nitrotoluene belongs to the nitrohalobenzene family, classified under IUPAC nomenclature as 4-iodo-1-methyl-2-nitrobenzene. Key structural features include:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₆INO₂ |
| Molecular Weight | 263.03 g/mol |
| Substituent Positions | Methyl (C1), Nitro (C2), Iodo (C4) |
The numbering system follows benzene ring conventions, prioritizing nitro group positioning. Alternative names include 3-nitro-4-methylphenyl iodide and 2-nitro-4-iodotoluene, reflecting different naming approaches.
This compound's synthetic utility stems from three reactive centers:
Notable applications include:
Irritant